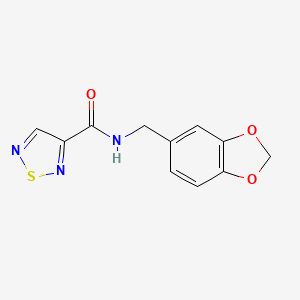
methyl 4-(mesitylcarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(mesitylcarbonyl)benzoate, also known as MMB, is a chemical compound that belongs to the class of organic esters. It is a colorless to pale yellow liquid that is used in various scientific research applications. MMB is synthesized by the reaction of mesityl chloride and methyl benzoate in the presence of a base.
Mécanisme D'action
The mechanism of action of methyl 4-(mesitylcarbonyl)benzoate is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. It is also believed to inhibit the activity of certain enzymes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to have antioxidant properties. It has been shown to protect against oxidative stress and reduce the risk of various diseases such as cancer, diabetes, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(mesitylcarbonyl)benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a versatile compound that can be used in various chemical reactions. However, this compound has some limitations for lab experiments. It is a toxic compound that can cause harm if not handled properly. It is also a flammable compound that requires special handling and storage.
Orientations Futures
There are several future directions for the research on methyl 4-(mesitylcarbonyl)benzoate. One direction is to explore the potential of this compound as a therapeutic agent for various diseases. Another direction is to investigate the mechanism of action of this compound and its interaction with various enzymes and proteins in the body. Further research is also needed to explore the potential of this compound as a starting material for the synthesis of new organic compounds.
Conclusion:
This compound is a versatile compound that has various applications in scientific research. It is a stable compound that can be easily synthesized in large quantities. This compound has several biochemical and physiological effects and has the potential to be used as a therapeutic agent for various diseases. However, this compound is a toxic and flammable compound that requires special handling and storage. Further research is needed to explore the potential of this compound in various fields of science.
Méthodes De Synthèse
Methyl 4-(mesitylcarbonyl)benzoate is synthesized by the reaction of mesityl chloride and methyl benzoate in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis of this compound is a simple and efficient process that can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Methyl 4-(mesitylcarbonyl)benzoate is widely used in scientific research for its various applications. It is used as a starting material for the synthesis of various organic compounds. This compound is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. It is used as a stabilizer for polymers and as a plasticizer for PVC. This compound is also used in the production of perfumes and fragrances.
Propriétés
IUPAC Name |
methyl 4-(2,4,6-trimethylbenzoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-9-12(2)16(13(3)10-11)17(19)14-5-7-15(8-6-14)18(20)21-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQGZRUBMBVXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359609 |
Source


|
| Record name | methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51885-82-6 |
Source


|
| Record name | methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)



![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)
![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)